
3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide is a novel bicyclic sulfone compound with the molecular formula C₆H₈O₂S. It is characterized by a unique structure that includes a sulfur atom and a double bond, making it a valuable synthon for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide typically involves the functionalization of the 6,7-double bond in the bicyclic sulfone. One common method includes the hydrolysis of the [2+2] cycloadduct of 3-sulfolene and maleic anhydride, followed by oxidative bis-decarboxylation . Another approach involves the thermal extrusion of sulfur dioxide (SO₂) from the functionalized compound, allowing direct entry into seven-membered ring systems via a Cope rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide has several scientific research applications:
Chemistry: It serves as a synthon for the synthesis of cis-1,2-divinyl intermediates and seven-membered ring systems.
Biology: The compound’s unique structure makes it a valuable tool for studying sulfur-containing biomolecules and their interactions.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of 3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide involves the functionalization of the 6,7-double bond, followed by thermal extrusion of sulfur dioxide. This process allows the compound to undergo a Cope rearrangement, forming cis-1,2-divinyl intermediates that can further react to form seven-membered ring systems . The molecular targets and pathways involved in these reactions are primarily related to the sulfur atom and the double bond, which facilitate various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiabicyclo(3.2.0)heptane 3,3-dioxide: A similar compound with a saturated ring structure.
3-Oxabicyclo(3.2.0)hept-6-ene 2,4-dione: A related compound with an oxygen atom instead of sulfur.
3-Sulfolene: A simpler sulfone compound used as a starting material for the synthesis of 3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide.
Uniqueness
This compound is unique due to its ability to undergo thermal extrusion of sulfur dioxide, leading to the formation of valuable intermediates for further chemical synthesis. Its structure also allows for a wide range of functionalization reactions, making it a versatile compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
84451-42-3 |
|---|---|
Formule moléculaire |
C6H8O2S |
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
3λ6-thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide |
InChI |
InChI=1S/C6H8O2S/c7-9(8)3-5-1-2-6(5)4-9/h1-2,5-6H,3-4H2 |
Clé InChI |
AOTYWRMIFZIYNX-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC2CS1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


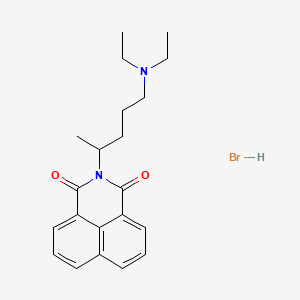


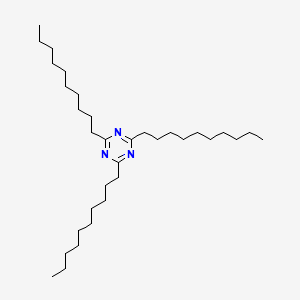
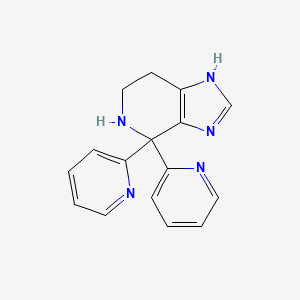
![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)
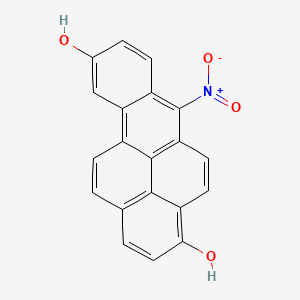
![2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid](/img/structure/B14417400.png)
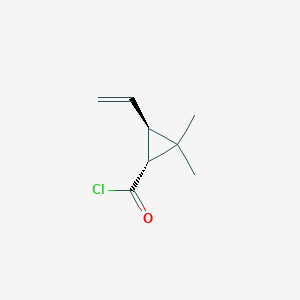

![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)



